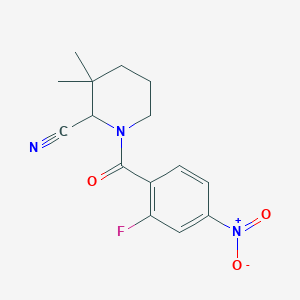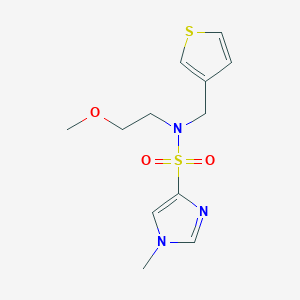
3-Bromo-4,5-dihydroxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4,5-dihydroxybenzonitrile: is an organic compound with the molecular formula C7H4BrNO2 and a molecular weight of 214.02 g/mol . It is characterized by the presence of a bromine atom, two hydroxyl groups, and a nitrile group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
作用机制
Target of Action
It is known that bromoxynil, a compound with a similar structure, acts as a herbicide .
Mode of Action
Bromoxynil, a structurally similar compound, is known to inhibit photosynthesis (photosystem ii) .
Biochemical Pathways
A related compound, 5-bromo-3,4-dihydroxybenzaldehyde (bdb), has been found to have anti-inflammatory and anti-diabetic effects .
生化分析
Biochemical Properties
It has been shown to have anti-inflammatory properties, suggesting that it may interact with enzymes, proteins, and other biomolecules involved in the inflammatory response .
Cellular Effects
3-Bromo-4,5-dihydroxybenzonitrile has been shown to have protective effects against oxidative damage in skin cells . It has been found to activate the Nrf2/HO-1 pathway, which plays a key role in cellular defense against oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves the activation of the Nrf2/HO-1 pathway . This pathway is involved in the cellular response to oxidative stress and plays a key role in the regulation of antioxidant enzymes .
Temporal Effects in Laboratory Settings
It has been shown to have protective effects against oxidative damage in skin cells, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been shown to have anti-inflammatory properties, suggesting that it may have beneficial effects at certain dosages .
Metabolic Pathways
It has been shown to activate the Nrf2/HO-1 pathway, suggesting that it may interact with enzymes or cofactors involved in this pathway .
Transport and Distribution
Its ability to activate the Nrf2/HO-1 pathway suggests that it may be transported to the nucleus, where it can exert its effects .
Subcellular Localization
Its ability to activate the Nrf2/HO-1 pathway suggests that it may localize to the nucleus, where it can exert its effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dihydroxybenzonitrile typically involves the bromination of 4,5-dihydroxybenzonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions and the use of industrial-grade reagents to ensure high yield and purity .
化学反应分析
Types of Reactions: 3-Bromo-4,5-dihydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted benzonitriles depending on the nucleophile used.
科学研究应用
3-Bromo-4,5-dihydroxybenzonitrile is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects and its role as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
- 4-Bromo-3,5-dihydroxybenzonitrile
- 3-Bromo-4,5-dimethoxybenzonitrile
- 3-Chloro-4,5-dihydroxybenzonitrile
Uniqueness: 3-Bromo-4,5-dihydroxybenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both hydroxyl and nitrile groups allows for diverse chemical transformations and interactions with biological targets .
属性
IUPAC Name |
3-bromo-4,5-dihydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDZGFVFCNKJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38897-25-5 |
Source


|
| Record name | 3-bromo-4,5-dihydroxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-dimethylphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2785741.png)
![3-[Cyclopropylmethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B2785742.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2785745.png)
![4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2785747.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2785748.png)

![5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2785757.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2785758.png)
![Imidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B2785759.png)

![2-[(3-Methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2785762.png)

